molecular formula C27H31O14Cl B600633 Pelargonidin-3-O-rutinoside chloride CAS No. 33978-17-5

Pelargonidin-3-O-rutinoside chloride

Cat. No.: B600633
CAS No.: 33978-17-5
M. Wt: 614.98
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Pelargonidin-3-O-rutinoside chloride can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques . The process involves isolating the anthocyanin from natural sources such as strawberries. The reaction conditions typically include the use of solvents like methanol and water, and the process is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound involves extracting the compound from plant sources using solvents and then purifying it using chromatography techniques. The process is scalable and can be optimized for higher yields by adjusting the solvent ratios and extraction times .

Comparison with Similar Compounds

Pelargonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioavailability . Similar compounds include:

This compound stands out due to its unique combination of biological activities and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBRTFUYRINBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pelargonidin-3-O-rutinoside chloride
Reactant of Route 2
Pelargonidin-3-O-rutinoside chloride
Reactant of Route 3
Pelargonidin-3-O-rutinoside chloride
Reactant of Route 4
Pelargonidin-3-O-rutinoside chloride
Reactant of Route 5
Pelargonidin-3-O-rutinoside chloride
Reactant of Route 6
Pelargonidin-3-O-rutinoside chloride

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